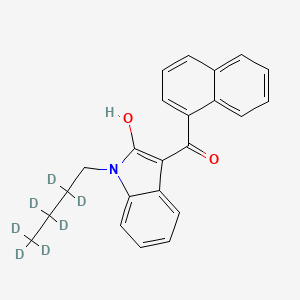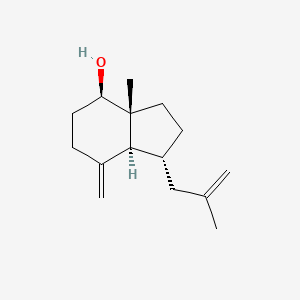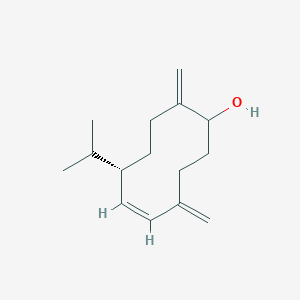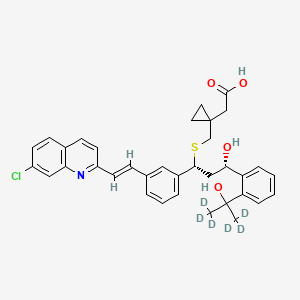
JWH-073 2-hydroxyindole metabolite-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 073 2-hydroxyindole metabolite-d7 is a deuterated analog of the JWH 073 2-hydroxyindole metabolite. It contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. This compound is primarily used as an internal standard for the quantification of JWH 073 2-hydroxyindole metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Applications De Recherche Scientifique
JWH 073 2-hydroxyindole metabolite-d7 is used extensively in scientific research, particularly in the following areas:
Chemistry: As an internal standard for quantification in analytical chemistry.
Biology: Studying the metabolism of synthetic cannabinoids.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Industry: Quality control and standardization in the production of synthetic cannabinoids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JWH 073 2-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms into the parent compound, JWH 073 2-hydroxyindole metabolite. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the indole ring and butyl side chain.
Hydroxylation: Introduction of a hydroxyl group at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of JWH 073 2-hydroxyindole metabolite-d7 involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The compound is then purified using chromatographic techniques and formulated as a solution in methanol .
Analyse Des Réactions Chimiques
Types of Reactions
JWH 073 2-hydroxyindole metabolite-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted indole derivatives .
Mécanisme D'action
The mechanism of action of JWH 073 2-hydroxyindole metabolite-d7 involves its role as an internal standard in analytical techniques. It does not exert biological effects directly but is used to quantify the presence of JWH 073 2-hydroxyindole metabolite in biological samples. The molecular targets and pathways involved are related to the analytical methods used, such as gas chromatography and liquid chromatography-mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
JWH 073 4-hydroxyindole metabolite-d7: Another deuterated analog used as an internal standard.
JWH 073 5-hydroxyindole metabolite-d7: Similar in structure and used for similar analytical purposes.
JWH 018 N-pentanoic acid metabolite-d4: A deuterated analog of a different synthetic cannabinoid metabolite
Uniqueness
JWH 073 2-hydroxyindole metabolite-d7 is unique due to its specific deuteration pattern and its role in quantifying the JWH 073 2-hydroxyindole metabolite. This specificity makes it highly valuable in forensic and research applications .
Propriétés
Formule moléculaire |
C23H14D7NO2 |
|---|---|
Poids moléculaire |
350.5 |
Nom IUPAC |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2 |
Clé InChI |
HLQUZHWENOKGOT-NCKGIQLSSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonymes |
(1-butyl-2,2,3,3,4,4,4-d7-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






